molecular formula C14H14F3N3O B2978020 N,N-dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 338792-35-1

N,N-dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2978020
CAS No.: 338792-35-1
M. Wt: 297.281
InChI Key: HVBFXDGGNGYDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine (CAS 338792-35-1) is a pyrimidine derivative with a trifluoromethyl group at the 6-position, a 4-methylphenoxy substituent at the 4-position, and an N,N-dimethylamine group at the 2-position. Its molecular formula is C₁₄H₁₄F₃N₃O, with a molar mass of 297.28 g/mol. Predicted physicochemical properties include a density of 1.269 g/cm³, boiling point of 363.9°C, and a pKa of 2.23, indicating weak basicity .

Properties

IUPAC Name

N,N-dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c1-9-4-6-10(7-5-9)21-12-8-11(14(15,16)17)18-13(19-12)20(2)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBFXDGGNGYDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C14H14F3N3OC_{14}H_{14}F_3N_3O, exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the 4-methylphenoxy moiety may also contribute to its interaction with biological targets.

PropertyValue
Molecular FormulaC14H14F3N3O
Molecular Weight299.27 g/mol
CAS NumberNot specified
SynonymsThis compound

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine have been shown to inhibit cell proliferation in breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, particularly in the sub-G1 phase, indicating a potential for these compounds as anticancer agents .

2. Antibacterial and Antifungal Activity

The compound has also shown promise as an antibacterial and antifungal agent. In vitro studies demonstrate that related pyrimidine derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for some derivatives were comparable to standard antibiotics, suggesting their potential utility in treating infections .

3. Antioxidant Properties

Antioxidant activity is another area of interest for this compound. Studies employing DPPH radical scavenging assays have indicated that certain pyrimidine derivatives can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Evaluation : A study focused on synthesizing various pyrimidine derivatives, including this compound, assessed their cytotoxicity against multiple cancer cell lines using MTT assays. Results showed that some derivatives had enhanced potency compared to traditional chemotherapeutics like cisplatin .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the phenoxy and trifluoromethyl groups significantly influenced biological activity. For example, increasing lipophilicity through fluorination improved cellular uptake and efficacy .

Scientific Research Applications

N,N-dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C14H14F3N3O . It is also known by other names, including N,N-dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)-2-pyrimidinamine and AKOS005097415 . The compound has a molecular weight of 297.28 g/mol .

Chemical Identifiers

  • IUPAC Name: N, N-dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine
  • InChI: InChI=1S/C14H14F3N3O/c1-9-4-6-10(7-5-9)21-12-8-11(14(15,16)17)18-13(19-12)20(2)3/h4-8H,1-3H3
  • InChIKey: HVBFXDGGNGYDDB-UHFFFAOYSA-N
  • SMILES: CC1=CC=C(C=C1)OC2=NC(=NC(=C2)C(F)(F)F)N(C)C
  • CAS Registry Number: 338792-35-1

Potential Applications

While specific applications of this compound are not detailed in the provided search results, the broader context of related compounds and metabolic pathways suggests potential areas of interest:

  • Neurobiological Research: Kynurenine (KYN) metabolites, which are part of the tryptophan (Trp)-kynurenine (KYN) metabolic pathway, have garnered attention for their role in neuroprotection and neurotoxicity .
  • NMDA Receptor Modulation: Kynurenic acid (KYNA), a metabolite in the KYN pathway, acts as an antagonist of NMDA receptors, which are crucial for synaptic plasticity and cognitive functions .
  • Antioxidant Properties: Some KYN metabolites, like KYNA and picolinic acid (PA), exhibit antioxidant properties, protecting against oxidative stress, while others can act as pro-oxidants depending on the concentration and cellular environment .
  • Drug Discovery: Given its structural features, this compound may be of interest in drug discovery, potentially as an agonist or antagonist .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of the pyrimidine ring is critical for modulating electronic and steric effects. Key comparisons include:

  • 4-(4-Bromo-2,6-difluoro-phenoxy)-6-(trifluoromethyl)pyrimidin-2-amine (): 4-Position: Bromo- and difluoro-substituted phenoxy group.
  • 4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine (KK2, ): 4-Position: Morpholine (a saturated heterocycle). Impact: Morpholine improves solubility due to its polarity and hydrogen-bonding capacity, contrasting with the lipophilic 4-methylphenoxy group in the target compound .

Substituent Variations at the 6-Position

The 6-position trifluoromethyl group is a common feature in bioactive pyrimidines:

  • 4-(4-Methylpiperidin-1-yl)-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine (): 6-Position: Aryl-substituted trifluoromethyl group (4-CF₃-phenyl).

Substituent Variations at the 2-Position

The N,N-dimethylamine group distinguishes the target compound from other derivatives:

  • N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine ():

    • 2-Position : Pyridin-2-ylamine.
    • Impact : Bulky aromatic substituents may enhance binding affinity but limit metabolic stability compared to the compact dimethylamine group .
  • N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (): 2-Position: Benzyl and nitroaryl groups.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight pKa Key Substituents (Position) Notable Properties
Target Compound (CAS 338792-35-1) C₁₄H₁₄F₃N₃O 297.28 2.23 2-(N,N-dimethyl), 4-(4-methylphenoxy), 6-CF₃ Moderate lipophilicity, weak base
4-(Morpholin-4-yl)-6-[4-CF₃-phenyl] (KK2) C₁₅H₁₅F₃N₄O 324.30 N/A 2-NH₂, 4-morpholino, 6-(4-CF₃-phenyl) High polarity, protein-binding affinity
N-Benzyl-2-(4-nitrophenyl)-6-phenyl C₂₃H₁₈N₄O₂ 382.42 N/A 2-(4-nitrophenyl), 4-N-benzyl Electron-withdrawing, redox-sensitive

Research Findings and Implications

  • Synthetic Routes : The target compound’s dimethylamine group likely derives from nucleophilic substitution on a chloropyrimidine intermediate, a method analogous to ’s Suzuki coupling approach .
  • Structure-Activity Relationships (SAR): 4-Methylphenoxy enhances lipophilicity, favoring blood-brain barrier penetration. Trifluoromethyl at 6-position stabilizes the pyrimidine ring via electron-withdrawing effects, improving metabolic resistance .
  • Comparative Limitations : The target’s lower molecular weight (297 vs. 324 for KK2) may improve bioavailability, but its weaker basicity (pKa 2.23) could limit protonation-dependent cellular uptake .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N,N-dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling to introduce substituents on the pyrimidine core. For example, the trifluoromethyl group is often introduced via halogen exchange (Halex) reactions using CuI/KF in DMF at elevated temperatures (~150°C). The dimethylamino group can be installed via alkylation of a primary amine intermediate with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Solvent choice (polar aprotic vs. non-polar) significantly impacts reaction kinetics and byproduct formation .
  • Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
TrifluoromethylationCuI/KF, DMF, 150°C65–7095
DimethylaminationCH₃I, K₂CO₃, DMF80–8598

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its solid-state packing?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software is standard for structural elucidation. Weak C–H⋯O/F hydrogen bonds and π-π stacking between pyrimidine and aryl rings contribute to lattice stability. For instance, intramolecular N–H⋯N hydrogen bonds (2.1–2.3 Å) are critical for conformational rigidity .
  • Key Parameters:

InteractionDistance (Å)Angle (°)
N–H⋯N2.15158
C–H⋯O2.43145

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

  • Methodological Answer:

  • NMR: ¹⁹F NMR (δ -60 to -65 ppm) confirms trifluoromethyl presence. ¹H NMR splitting patterns (e.g., doublets for aromatic protons) resolve substitution positions.
  • MS: High-resolution ESI-MS identifies molecular ions ([M+H]⁺) with <2 ppm error.
  • IR: Stretching vibrations at 1250–1350 cm⁻¹ (C–F) and 3350 cm⁻¹ (N–H) validate functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylphenoxy and trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer: The electron-withdrawing trifluoromethyl group deactivates the pyrimidine ring, reducing electrophilicity at the C4 position. Steric hindrance from the 4-methylphenoxy group necessitates bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to prevent side reactions. Computational DFT studies (B3LYP/6-31G*) quantify frontier orbital energies, showing HOMO localization on the dimethylamino group .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer: Discrepancies often arise from metabolic instability or off-target effects. Solutions include:

  • Metabolite ID: LC-MS/MS profiling identifies unstable motifs (e.g., methylphenoxy cleavage).
  • Prodrug Design: Masking polar groups (e.g., acetylating amines) enhances bioavailability.
  • Target Engagement Assays: Cellular thermal shift assays (CETSA) confirm direct target binding .

Q. How can computational modeling predict the compound’s binding affinity to COX-2 or TAS2R14 receptors?

  • Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. For example, the trifluoromethyl group forms hydrophobic contacts with TAS2R14 residues (Phe89, Val90), while the pyrimidine nitrogen hydrogen-bonds with Glu265. Free energy perturbation (FEP) calculations refine binding ΔG values (±0.5 kcal/mol accuracy) .

Q. What crystallographic challenges arise during refinement of high-Z′ structures, and how are they addressed?

  • Methodological Answer: High-Z′ structures (e.g., Z′ = 4) require careful handling of disorder and twin laws. SHELXL’s TWIN/BASF commands model twinning, while OLEX2’s SQUEEZE algorithm resolves solvent regions. Residual density maps (Δρ < 0.3 eÅ⁻³) validate refinement accuracy .

Data Contradiction Analysis

Q. Why do different studies report conflicting dihedral angles for the pyrimidine-phenyl torsion?

  • Methodological Answer: Polymorphism and solvent inclusion alter crystal packing forces. For example, in polymorph A (P2₁/c), the dihedral angle is 12.8°, whereas in polymorph B (C2/c), it shifts to 6.4° due to C–H⋯π interactions. Variable-temperature XRD (100–300 K) quantifies thermal motion contributions .

Tables for Key Findings

Table 1: Bioactivity Comparison Across Derivatives

CompoundTarget (IC₅₀, nM)LogPMetabolic Stability (t₁/₂, min)
N,N-dimethyl-...COX-2 (12 ± 3)3.245
Analog (CF₃→Cl)COX-2 (85 ± 10)2.822

Table 2: Computational vs. Experimental Binding Energies (TAS2R14)

MethodΔG (kcal/mol)RMSD (Å)
Docking-9.21.5
FEP-10.10.8
Experimental (SPR)-9.8 ± 0.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.